3-Phenylbutyl prop-2-enoate
Description
3-Phenylbutyl prop-2-enoate is an ester derivative characterized by a prop-2-enoate (acrylate) group esterified with a 3-phenylbutyl chain. This structure combines a phenyl-substituted alkyl chain with an α,β-unsaturated ester moiety, which is common in UV filters, fragrances, and bioactive molecules. The phenyl group enhances lipophilicity, while the acrylate group contributes to UV absorption and reactivity in polymerization or metabolic pathways.
Properties
CAS No. |
88465-92-3 |
|---|---|
Molecular Formula |
C13H16O2 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
3-phenylbutyl prop-2-enoate |
InChI |
InChI=1S/C13H16O2/c1-3-13(14)15-10-9-11(2)12-7-5-4-6-8-12/h3-8,11H,1,9-10H2,2H3 |
InChI Key |
RZHYZKCBGLQLKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCOC(=O)C=C)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenylbutyl prop-2-enoate typically involves the esterification of 3-phenylbutanol with prop-2-enoic acid. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then neutralized, washed with water, and purified by distillation to obtain the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar process but on a larger scale. The use of continuous reactors and efficient separation techniques ensures high yield and purity of the product. The process involves the esterification of large quantities of 3-phenylbutanol and prop-2-enoic acid, followed by purification steps such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-Phenylbutyl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: 3-Phenylbutanoic acid
Reduction: 3-Phenylbutanol
Substitution: Various esters and amides depending on the nucleophile used
Scientific Research Applications
3-Phenylbutyl prop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and plasticizers.
Mechanism of Action
The mechanism of action of 3-Phenylbutyl prop-2-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then interact with biological pathways. The phenyl group can participate in π-π interactions with aromatic residues in proteins, influencing their activity .
Comparison with Similar Compounds
Structural Analogs with Piperidine Substitutions
Compounds sharing the 3-phenylbutyl motif but incorporating a piperidine ring, such as 1-(3-phenylbutyl)piperidine , exhibit distinct binding behaviors. Studies on Sigma-1 receptor (S1R) ligands reveal that RMSD values (root-mean-square deviation) differentiate structural alignment:
- RMSD < 2 Å : Compounds like RC-33 analogs maintain similar 3-phenylbutyl-piperidine orientations, preserving salt-bridge interactions with Glu172 .
- RMSD > 2.5 Å : Larger hydrophobic substituents (e.g., compounds 37, 62) reorient the 3-phenylbutyl group toward helices α4/α5, adapting to hydrophobic cavities while retaining Glu172 interactions .
Key Insight : The 3-phenylbutyl group’s orientation and substituent size dictate receptor binding efficiency, highlighting the balance between hydrophobic interactions and steric effects.
UV Filter and Stabilizer Derivatives
Prop-2-enoate esters are widely used in UV filters. Comparative analysis with 3-phenylbutyl prop-2-enoate includes:
Key Insight: Substituents like cyano (OC) or methoxy (IMC) modulate UV absorption profiles and environmental persistence, whereas phenyl groups enhance lipophilicity.
Cinnamate Esters and Aromatic Variants
Cinnamate derivatives (e.g., ethyl cinnamate , isobutyl cinnamate ) share the α,β-unsaturated ester core but differ in alkyl chains and aromatic substitution:
- Ethyl 3-phenylcrotonate (trans-β-methylcinnamate): The β-methyl group reduces planarity, altering UV stability compared to non-methylated analogs .
- 4-[(E)-3-phenylprop-2-enoyl]oxybutyl (Z)-3-phenylprop-2-enoate: A diester with conjugated phenyl groups, enhancing π-π stacking and photostability .
Key Insight : Alkyl chain length and substituent position (ortho, meta, para) significantly affect volatility, photodegradation rates, and application in cosmetics.
Thermodynamic and Functional Group Variations
- Ethyl-2-cyano-3-(furan-2-yl)-prop-2-enoate (ECFP): Replacing phenyl with furan reduces melting point (ΔTm ~15°C) and alters heat capacity due to furan’s lower aromaticity .
- 3-Methylbut-2-en-1-yl (2E)-3-(3,4-dihydroxyphenyl)prop-2-enoate: Hydroxyl groups increase polarity and hydrogen-bonding capacity, influencing bioavailability compared to non-hydroxylated analogs .
Key Insight: Functional groups (cyano, hydroxyl, methoxy) and heteroaromatic substitutions (furan vs. phenyl) modulate thermal stability and intermolecular interactions.
Alkyl Chain Branching Effects
- 2,3,3-Trimethylbutan-2-yl prop-2-enoate: Branched alkyl chains increase steric hindrance, reducing enzymatic hydrolysis rates compared to linear chains .
- Decyl prop-2-enoate: Longer linear chains enhance hydrophobicity, favoring use in lubricants over UV filters .
Key Insight : Branching and chain length influence physicochemical properties like solubility, volatility, and resistance to degradation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
